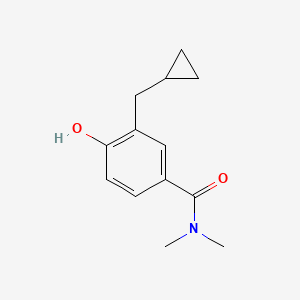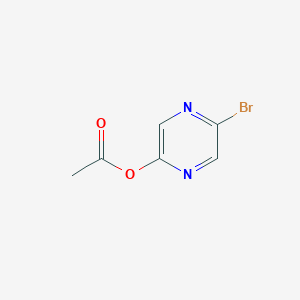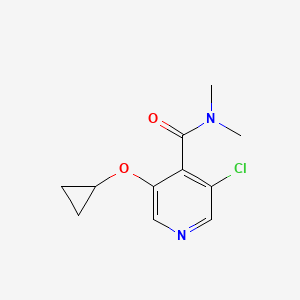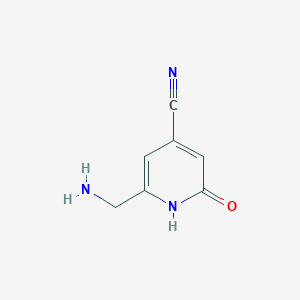
1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H6ClNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloro group at the 4th position, a hydroxyl group at the 6th position, and an ethanone group at the 2nd position of the pyridine ring. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone can be synthesized through various synthetic routes. One common method involves the chlorination of 2-hydroxy-4-pyridone followed by acetylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and acetylating agents like acetic anhydride or acetyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 1-(4-Chloro-6-oxopyridin-2-YL)ethanone.
Reduction: Formation of 1-(6-Hydroxypyridin-2-YL)ethanone.
Substitution: Formation of 1-(4-Methoxy-6-hydroxypyridin-2-YL)ethanone.
Aplicaciones Científicas De Investigación
1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its structural features are modified to enhance its pharmacological properties and reduce toxicity.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone involves its interaction with specific molecular targets. The chloro and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone can be compared with other similar compounds to highlight its uniqueness:
1-(2-Chloro-3-hydroxypyridin-4-yl)ethanone: Similar structure but different position of the chloro and hydroxyl groups, leading to different reactivity and applications.
1-(4-Chlorothiophen-2-yl)ethanone: Contains a thiophene ring instead of a pyridine ring, resulting in different chemical properties and uses.
1-(6-Chloro-4-hydroxypyridin-3-yl)ethanone:
These comparisons illustrate the importance of the specific arrangement of functional groups in determining the properties and applications of the compound.
Propiedades
Fórmula molecular |
C7H6ClNO2 |
|---|---|
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
6-acetyl-4-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)6-2-5(8)3-7(11)9-6/h2-3H,1H3,(H,9,11) |
Clave InChI |
JIVVVDQAFPLDAU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=O)N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















